molecular formula C8H14N4O3 B13572244 tert-butyl (5-(hydroxymethyl)-4H-1,2,4-triazol-3-yl)carbamate

tert-butyl (5-(hydroxymethyl)-4H-1,2,4-triazol-3-yl)carbamate

Katalognummer: B13572244
Molekulargewicht: 214.22 g/mol
InChI-Schlüssel: QSZQWSWFBOZDMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (5-(hydroxymethyl)-4H-1,2,4-triazol-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a triazole ring

Vorbereitungsmethoden

The synthesis of tert-butyl (5-(hydroxymethyl)-4H-1,2,4-triazol-3-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to the formation of an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.

Analyse Chemischer Reaktionen

tert-Butyl (5-(hydroxymethyl)-4H-1,2,4-triazol-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The triazole ring can undergo reduction under specific conditions.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Wissenschaftliche Forschungsanwendungen

tert-Butyl (5-(hydroxymethyl)-4H-1,2,4-triazol-3-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of tert-butyl (5-(hydroxymethyl)-4H-1,2,4-triazol-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and carbamate group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to tert-butyl (5-(hydroxymethyl)-4H-1,2,4-triazol-3-yl)carbamate include other carbamates and triazole derivatives. For example:

Eigenschaften

Molekularformel

C8H14N4O3

Molekulargewicht

214.22 g/mol

IUPAC-Name

tert-butyl N-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]carbamate

InChI

InChI=1S/C8H14N4O3/c1-8(2,3)15-7(14)10-6-9-5(4-13)11-12-6/h13H,4H2,1-3H3,(H2,9,10,11,12,14)

InChI-Schlüssel

QSZQWSWFBOZDMX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1=NNC(=N1)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.